![molecular formula C12H15Br B13249474 [3-(Bromomethyl)cyclopentyl]benzene](/img/structure/B13249474.png)
[3-(Bromomethyl)cyclopentyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Bromomethyl)cyclopentyl]benzene: is an organic compound with the molecular formula C12H15Br It consists of a benzene ring substituted with a cyclopentyl group that has a bromomethyl substituent
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of Cyclopentylmethylbenzene: One common method involves the bromination of cyclopentylmethylbenzene using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromine atom at the benzylic position.
Grignard Reaction: Another method involves the formation of a Grignard reagent from cyclopentylmagnesium bromide, which is then reacted with benzyl bromide to form [3-(Bromomethyl)cyclopentyl]benzene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
化学反応の分析
Types of Reactions:
Substitution Reactions: [3-(Bromomethyl)cyclopentyl]benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclopentylmethylbenzene.
科学的研究の応用
Chemistry:
Organic Synthesis: [3-(Bromomethyl)cyclopentyl]benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of [3-(Bromomethyl)cyclopentyl]benzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, which then undergoes further transformation. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response.
類似化合物との比較
Benzyl Bromide: Similar in structure but lacks the cyclopentyl group.
Cyclopentylmethylbenzene: Similar but lacks the bromine atom.
Bromocyclopentane: Similar but lacks the benzene ring.
Uniqueness:
[3-(Bromomethyl)cyclopentyl]benzene:
特性
分子式 |
C12H15Br |
|---|---|
分子量 |
239.15 g/mol |
IUPAC名 |
[3-(bromomethyl)cyclopentyl]benzene |
InChI |
InChI=1S/C12H15Br/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
InChIキー |
LMAGRRQDKLESNL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC1CBr)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,10-Diazaspiro[4.6]undecan-11-one](/img/structure/B13249395.png)
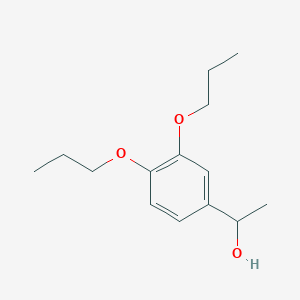
amine](/img/structure/B13249417.png)
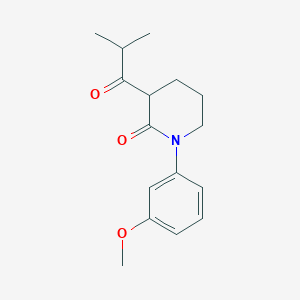
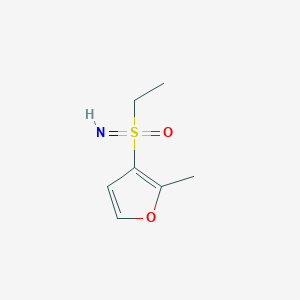

![2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13249444.png)
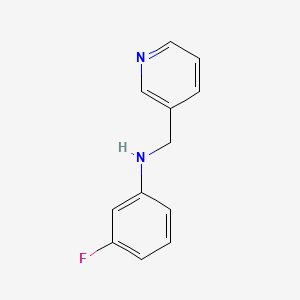
![2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol](/img/structure/B13249454.png)
![1-{[1-(4-Iodophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13249461.png)

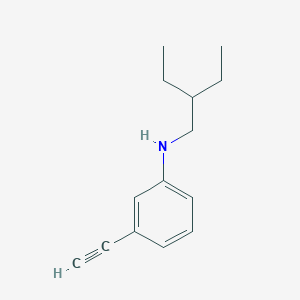
![2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B13249482.png)
